molecular formula C13H13ClFN3O B6449204 2-(azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride CAS No. 2549038-96-0

2-(azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride

Cat. No. B6449204
CAS RN: 2549038-96-0
M. Wt: 281.71 g/mol
InChI Key: IESKWMPIQAVZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride (2-A3FP-2,3-DHPOHCl) is a synthetic organic compound with a range of potential applications in scientific research. It belongs to the class of compounds known as pyridazinones, which are derived from the pyridine ring structure. 2-A3FP-2,3-DHPOHCl has been studied for its potential uses in a variety of scientific research fields, including pharmacology, biochemistry, and medicinal chemistry.

Scientific Research Applications

2-A3FP-2,3-DHPOHCl has been studied for its potential applications in a variety of scientific research fields. It has been investigated as a potential inhibitor of the enzyme cytochrome P450 2A6 (CYP2A6), which is involved in the metabolism of some drugs. It has also been studied for its potential use as an anticonvulsant and for its potential anti-inflammatory properties. Additionally, the compound has been studied for its potential use in the treatment of certain types of cancer.

Mechanism of Action

2-A3FP-2,3-DHPOHCl has been studied for its potential inhibitory effects on the enzyme CYP2A6. This enzyme is involved in the metabolism of some drugs, and inhibition of this enzyme can lead to increased levels of certain drugs in the body. Additionally, 2-A3FP-2,3-DHPOHCl has been studied for its potential anti-inflammatory and anticonvulsant properties. It is believed that these effects are due to its ability to interact with various proteins and enzymes involved in inflammation and seizure activity.
Biochemical and Physiological Effects
2-A3FP-2,3-DHPOHCl has been studied for its potential effects on various biochemical and physiological processes. It has been studied for its potential inhibitory effects on the enzyme cytochrome P450 2A6 (CYP2A6). Inhibition of this enzyme can lead to increased levels of certain drugs in the body. Additionally, the compound has been studied for its potential anti-inflammatory and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-A3FP-2,3-DHPOHCl for scientific research is its relative ease of synthesis. It can be synthesized from readily available starting materials, and the reaction yields a white crystalline solid with a melting point of 173-176°C. Additionally, the compound has been studied for its potential effects on various biochemical and physiological processes, making it a useful tool for research.
However, there are some limitations to using 2-A3FP-2,3-DHPOHCl for scientific research. The compound has not been extensively studied, and its effects on various biochemical and physiological processes are not yet fully understood. Additionally, the compound has not been approved for use in humans, and its potential side effects are not yet known.

Future Directions

The potential applications of 2-A3FP-2,3-DHPOHCl for scientific research are vast and varied. Further research is needed to determine the full extent of its effects on various biochemical and physiological processes. Additionally, further studies are needed to assess its potential side effects and safety profile in humans. Additionally, further research is needed to assess its potential use in the treatment of various diseases and conditions. Finally, further research is needed to assess its potential use in the development of new drugs and medications.

Synthesis Methods

2-A3FP-2,3-DHPOHCl can be synthesized from the reaction of 3-fluorophenylacetic acid and 2-azetidinone in the presence of hydrochloric acid. This reaction yields a white crystalline solid with a melting point of 173-175°C. The compound can also be synthesized from the reaction of 3-fluoroacetophenone and 2-azetidinone in the presence of hydrochloric acid. This reaction yields a white crystalline solid with a melting point of 174-176°C.

properties

IUPAC Name

2-(azetidin-3-yl)-6-(3-fluorophenyl)pyridazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O.ClH/c14-10-3-1-2-9(6-10)12-4-5-13(18)17(16-12)11-7-15-8-11;/h1-6,11,15H,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESKWMPIQAVZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=O)C=CC(=N2)C3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride

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